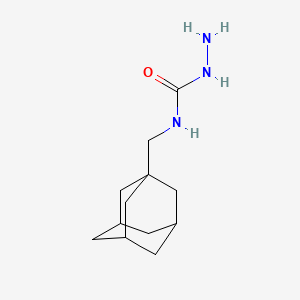

N-(1-adamantylmethyl)hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-adamantylmethyl)hydrazinecarboxamide is a compound that features an adamantane moiety, a unique and highly stable hydrocarbon structure, attached to an aminourea group The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compounds it is part of

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)hydrazinecarboxamide typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the aminourea functionality. One common method involves the reaction of 1-adamantylmethylamine with isocyanates under controlled conditions to form the desired aminourea compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Step 1: Esterification of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic catalysis (H₂SO₄) to form methyl adamantane-1-carboxylate.

-

Reagents : Methanol, H₂SO₄ (98%)

-

Conditions : Reflux, TLC monitoring (n-hexane/ethyl acetate/dichloromethane, 2:1:1)

Step 2: Hydrazinolysis to Form Adamantane-1-Carbohydrazide

The methyl ester reacts with hydrazine hydrate to yield adamantane-1-carbohydrazide.

-

Reagents : Hydrazine hydrate (80%)

-

Conditions : Reflux, isolation via ice-water precipitation

Step 3: Substitution Reactions

The carbohydrazide intermediate reacts with electrophiles (e.g., isocyanates) to form hydrazinecarboxamide derivatives. For example:

-

Reaction with alkyl/aryl isocyanates :

Adamantane-1-carbohydrazide + R–NCO → N-(1-adamantylmethyl)hydrazinecarboxamide derivatives .

Key Reaction Types

The compound participates in the following reactions:

Oxidation

The hydrazine moiety can undergo oxidation to form diazenes or other oxidized products.

Reduction

The carboxamide group can be reduced to primary amines.

Substitution

The aminourea group reacts with electrophiles such as alkyl halides or acyl chlorides.

Table 2: Reaction Outcomes with Electrophiles

| Electrophile | Product Class | Key Functional Group |

|---|---|---|

| Alkyl halides | Alkylated hydrazinecarboxamide | –NH–CO–NHR |

| Acyl chlorides | Acylated derivatives | –NH–CO–COR |

| Isocyanates | Urea-linked derivatives | –NH–CO–NH–R |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(1-adamantylmethyl)hydrazinecarboxamide derivatives. These compounds have shown promising results against various cancer cell lines.

- Mechanism of Action : The compound's effectiveness appears to be linked to its ability to inhibit specific cellular pathways associated with tumor growth. For instance, derivatives have been evaluated using the National Cancer Institute's protocol, demonstrating significant cytotoxicity against leukemia, melanoma, lung, colon, and breast cancer cells .

- Case Study : In one study, an analogue of this compound was tested on multiple cancer cell lines. It exhibited a mean growth inhibition percentage (GP) of 62.61% on MDA-MB-435 (melanoma) and lower GP values on other tested lines, indicating selective potency .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Various derivatives have shown moderate inhibition against key enzymes involved in microbial metabolism.

- Enzyme Inhibition : Studies indicate that hydrazinecarboxamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests potential applications in treating infections or conditions exacerbated by microbial activity.

- Antitubercular Activity : Some derivatives have been screened for their activity against Mycobacterium tuberculosis, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) as low as 125 µM .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders due to its interaction with the vanilloid receptor subtype 1 (VR1).

- Pain Management : Compounds that inhibit VR1 receptors are being studied for their analgesic properties. This compound derivatives may serve as effective pain management agents by modulating nociceptive pathways .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy.

- X-ray Crystallography : Recent studies utilizing X-ray crystallography have provided insights into the molecular interactions and conformations that contribute to the compound's bioactivity . Such structural analyses help identify modifications that could enhance potency or selectivity against target diseases.

Summary of Findings

The table below summarizes key findings regarding the applications of this compound:

Wirkmechanismus

The mechanism of action of N-(1-adamantylmethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The aminourea group can form hydrogen bonds and other interactions with target proteins, leading to changes in their function. These interactions can result in various biological effects, including antiviral and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

N-(1-adamantylmethyl)hydrazinecarboxamide: Unique due to its specific combination of adamantane and aminourea functionalities.

1-(Adamantan-1-yl)urea: Lacks the aminomethyl group, resulting in different chemical and biological properties.

1-(Adamantan-1-ylmethyl)-3-amino-2-urea: Contains an additional amino group, which can lead to different reactivity and applications.

Uniqueness: this compound stands out due to its unique combination of the adamantane moiety and the aminourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

N-(1-adamantylmethyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes current research findings, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₁N₃O and a molecular weight of 223.31 g/mol. The adamantane moiety contributes to its lipophilicity, influencing its biological activity. The compound is synthesized through a series of reactions starting from adamantane-1-carboxylic acid, followed by hydrazine hydration and subsequent transformations.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various hydrazine derivatives against Mycobacterium tuberculosis (Mtb), revealing that compounds with adamantane structures often have enhanced activity compared to their non-adamantane counterparts.

Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | < 2 | M. tuberculosis |

| N-Butyl-2-isonicotinoylhydrazine-1-carboxamide | 1 | M. tuberculosis |

| N-Decyl derivative | 16–32 | M. tuberculosis |

| N-Methyl derivative | 250 | M. avium |

The above table illustrates the varying effectiveness of different hydrazine derivatives against Mtb and other mycobacterial strains, with the adamantane derivative showing superior activity.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving DNA interaction and apoptosis induction.

Case Study: Anticancer Efficacy

In a study involving several synthesized derivatives, including this compound, the following results were observed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Concentration Range : 0.5 to 50 µM.

- Results : Significant inhibition of cell growth was noted at concentrations as low as 5 µM, with IC50 values ranging from 10 to 20 µM across different cell lines.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against urease and cholinesterases. The inhibition of these enzymes can have therapeutic implications for conditions such as peptic ulcers and neurodegenerative diseases.

Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Urease | 15.5 | |

| Acetylcholinesterase (AChE) | 27.04–106.75 | |

| Butyrylcholinesterase (BuChE) | 58.01–277.48 |

The data indicates that this compound has moderate inhibitory effects on cholinesterases, which could be beneficial in treating Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as urease and various receptors involved in cancer pathways. These studies suggest that the adamantane moiety enhances binding affinity due to increased hydrophobic interactions.

Eigenschaften

IUPAC Name |

1-(1-adamantylmethyl)-3-aminourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c13-15-11(16)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINNCCNNLCKKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.